molecular formula C13H11BrN2O4S B13080913 Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate

Cat. No.: B13080913
M. Wt: 371.21 g/mol
InChI Key: FKNJBGXUZGXJBD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate: is a synthetic organic compound with the molecular formula C13H11BrN2O4S and a molecular weight of 371.21 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromine atom, a nitrobenzyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiazole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in protein active sites, while the nitrobenzyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-bromo-4-(4-nitrobenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11BrN2O4S

Molecular Weight

371.21 g/mol

IUPAC Name

ethyl 2-bromo-4-[(4-nitrophenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H11BrN2O4S/c1-2-20-12(17)11-10(15-13(14)21-11)7-8-3-5-9(6-4-8)16(18)19/h3-6H,2,7H2,1H3

InChI Key

FKNJBGXUZGXJBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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